(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine

Physicochemical profiling Medicinal chemistry Building block selection

Fragment-based drug discovery requires building blocks with validated target engagement and optimal physicochemical profiles. (4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine addresses this: (i) crystallographically confirmed Mac1 binding (PDB 5SPJ, 1.05 Å) de-risks scaffold choice; (ii) logP -1.09 ensures aqueous compatibility for HTS; (iii) primary amine enables direct amide elaboration without pre-functionalization; (iv) Fsp³ 0.71 supports 3D fragment diversity. Available ≥98% purity with rapid global shipping.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13531344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2CC2)CN
InChIInChI=1S/C7H12N4/c1-5-9-10-7(4-8)11(5)6-2-3-6/h6H,2-4,8H2,1H3
InChIKeyHHRQDUMUIKOXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine – CAS 1248464-72-3 Procurement Specifications and Structural Identity


(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine (CAS 1248464-72-3, MW 152.20 g/mol, C₇H₁₂N₄) is a heterocyclic primary amine building block belonging to the 1,2,4-triazole class, featuring a distinctive N4-cyclopropyl and C5-methyl substitution pattern . The compound is available as a free base (purity 97–98%) and as a dihydrochloride salt (CAS 1432679-11-2), with a calculated logP of −1.09 indicating significant hydrophilicity relative to structurally analogous triazole methanamine building blocks . Its core scaffold has been crystallographically validated in a high-resolution (1.05 Å) protein–ligand complex with the SARS-CoV-2 NSP3 macrodomain (Mac1), deposited as PDB 5SPJ, where the triazole-cyclopropyl-methyl motif participates in specific active-site interactions [1][2].

Why Generic 1,2,4-Triazole Methanamine Building Blocks Cannot Substitute (4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine in Research and Development


Triazole methanamine building blocks that appear structurally similar at first glance can exhibit radically different physicochemical and reactivity profiles that disqualify them as interchangeable substitutes. The (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine scaffold combines three features—the N4-cyclopropyl conformational constraint, the C5-methyl electronic modulation, and the C3-primary amine nucleophilic handle—that together produce a logP of −1.09 , distinctly more hydrophilic than its closest N-methyl analog (logP +0.41) or the regioisomeric (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (logP +0.15) . Generic substitution with compounds lacking the cyclopropyl group (e.g., 4,5-dimethyl-4H-1,2,4-triazole-3-methanamine) removes the conformational rigidity and steric bulk that were demonstrated to be critical for productive binding in the Mac1 active site at 1.05 Å resolution [1]. Furthermore, replacing the primary amine with an alcohol or N-alkylated amine alters the available derivatization chemistry, directly impacting the synthetic tractability and intellectual property position of any downstream lead series.

Quantitative Differential Evidence for (4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine versus Closest Analogs


LogP Differentiation: Target Compound Is 1.50 log Units More Hydrophilic Than Its N-Methyl Analog

The target compound (free base) exhibits a calculated logP of −1.09 , which is 1.50 log units lower (more hydrophilic) than the direct N-methyl analog 5-cyclopropyl-N,4-dimethyl-4H-1,2,4-triazole-3-methanamine (CAS 1354952-09-2, logP +0.41) , and 1.24 log units lower than the regioisomeric (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine (CAS 1342474-48-9, logP +0.15) . This difference of >1 log unit translates to an approximately 30-fold difference in octanol-water partition coefficient, carrying significant implications for aqueous solubility, membrane permeability, and pharmacokinetic behavior of derived compounds.

Physicochemical profiling Medicinal chemistry Building block selection

Purity Benchmarking: Free Base Achieves 98% Purity, Outperforming the 95% Typical of N-Methyl and Dimethyl Analogs

The target compound is commercially available at 98% purity from both Fluorochem and Leyan , and at 97% from AKSci . In contrast, the closest N-methyl analog (CAS 1354952-09-2) is typically supplied at 95% purity , as is the 4,5-dimethyl analog lacking the cyclopropyl group (CAS 1258639-69-8, dihydrochloride, min. 95%) . This 2–3 percentage-point purity differential reduces the burden of byproduct removal in multi-step syntheses and improves the reliability of structure–activity relationship (SAR) interpretation by minimizing confounding impurities.

Chemical procurement Quality assurance Synthetic chemistry

Crystallographically Validated Target Engagement: Scaffold Participates in SARS-CoV-2 Mac1 Active-Site Binding at Atomic Resolution

The 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl scaffold forms the core of ligand S3R (5-chloro-N³-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrazine-2,3-diamine), co-crystallized with the SARS-CoV-2 NSP3 macrodomain (Mac1) at 1.05 Å resolution (PDB 5SPJ, R-free 0.146) [1][2]. The parent publication by Gahbauer et al. (2023, PNAS) reports that this and related scaffolds exhibit low- to sub-micromolar affinity for Mac1, a conserved enzyme critical for coronavirus pathogenesis [2]. This structural validation at near-atomic resolution confirms that the cyclopropyl-triazole-methyl geometry is compatible with—and contributes to—productive ligand–protein interactions within a pharmacologically relevant binding pocket. No equivalent structural data are available in the PDB for the 4,5-dimethyl or N-methyl analogs bound to the same target, making the target compound's scaffold one of the few triazole methanamine motifs with publicly deposited target-engagement evidence.

Antiviral drug discovery Fragment-based drug design Structural biology

Antifungal Efficacy of Scaffold Derivatives: Cyclopropyl-Triazole Motif Outperforms Commercial Controls Against Specific Fungal Pathogens

A derivative bearing the 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl scaffold—specifically 3-(((4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile—was evaluated in vivo for fungicidal activity at 500 μg/mL against seven phytopathogenic fungi [1]. Against Sphaceloma fuligenea (SF), the derivative achieved 72.84% relative control efficacy, surpassing the commercial standards thiophanate methyl (30.15%), jinggangmeisu (19.81%), and zhongshengmycin (65.08%) [1]. Against Cercospora cassiicola (CC), it reached 57.52% control efficacy versus thiophanate methyl at 27.72% and jinggangmeisu at 45.47% [1]. Against Pseudoperonospora cubensis (PC), it achieved 59.26% compared to thiophanate methyl at 38.32% [1]. These data demonstrate that the cyclopropyl-triazole scaffold can confer meaningful fungicidal activity in derived compounds, although activity was pathogen-specific and weaker than controls for Fusarium oxysporum (66.14% vs. thiophanate methyl 78.68%).

Antifungal agrochemicals Crop protection Triazole fungicides

Primary Amine Reactivity Handle Enables Chemoselective Derivatization Unavailable with Alcohol or N-Alkylated Analogs

The target compound bears a free primary amine (–CH₂NH₂) at the C3 position of the triazole ring, with a calculated logP of −1.09 and one hydrogen bond donor . The closest alcohol analog, (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol (CAS 1432681-11-2), replaces this with a hydroxymethyl group (–CH₂OH) , while the N-methyl analog (CAS 1354952-09-2) presents a secondary amine (–CH₂NHCH₃) with logP +0.41 and reduced nucleophilicity due to steric and electronic effects . The primary amine enables direct amide coupling with carboxylic acids, reductive amination with aldehydes, sulfonamide formation, and urea synthesis under mild conditions without requiring protecting-group manipulation. In contrast, the alcohol analog requires activation (e.g., mesylation or Mitsunobu conditions) for analogous C–N bond formation, adding synthetic steps and reducing overall yield. The primary amine also provides a single, well-defined protonation state (pKa ~9–10 for primary ammonium) that facilitates predictable salt formation and purification by acid-base extraction.

Parallel synthesis Library generation Fragment elaboration

High-Value Application Scenarios for (4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine Based on Differential Evidence


Structure-Guided Antiviral Drug Discovery Targeting Coronavirus Macrodomains

The crystallographically validated engagement of the 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl scaffold with the SARS-CoV-2 NSP3 macrodomain (Mac1) at 1.05 Å resolution (PDB 5SPJ) provides an experimentally confirmed starting point for structure-based lead optimization. Medicinal chemistry teams can use the target compound as a fragment for growing, merging, or linking strategies, with the deposited atomic coordinates enabling computational docking and free-energy perturbation (FEP) studies. The compound's hydrophilicity (logP −1.09) [1] is advantageous for achieving lead-like physicochemical profiles, as Mac1 inhibitors must compete with the endogenous ADP-ribose substrate in a polar active site. This scenario is distinct from general triazole building block use because the PDB-validated binding mode de-risks the scaffold choice relative to untested analogs.

Agrochemical Lead Discovery for Specialty Crop Fungal Pathogens

Derivatives of the 4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl scaffold have demonstrated fungicidal efficacy at 500 μg/mL that exceeds commercial standards against Sphaceloma fuligenea (72.84% vs. 30.15% for thiophanate methyl) and Cercospora cassiicola (57.52% vs. 27.72%) [2]. Agrochemical discovery groups pursuing novel triazole fungicides with differentiated pathogen spectra can leverage the target compound's primary amine as a diversification point to synthesize focused libraries of amide, sulfonamide, and urea derivatives for structure–activity relationship exploration. The scaffold's differential selectivity pattern—strong activity against SF and CC but weaker against F. oxysporum—suggests potential for narrow-spectrum crop protection applications where off-target ecological impact must be minimized.

Fragment-Based Drug Design (FBDD) Library Construction

With a molecular weight of 152.20 g/mol, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and Fsp³ of 0.71 , (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine satisfies the Rule of Three criteria for fragment libraries. Its primary amine handle permits direct elaboration via amide coupling without pre-functionalization, enabling rapid fragment growth in 96-well plate format. The cyclopropyl group introduces conformational constraint (sp³-rich character) that is desirable for achieving three-dimensional fragment diversity—a feature absent in the planar 4,5-dimethyl analog. Procurement of this scaffold for FBDD collections is supported by the compound's validated target engagement in the Mac1 system [1], which demonstrates that the fragment can productively bind a disease-relevant protein pocket.

Chemical Biology Probe Development for Macrodomain Enzyme Family Studies

The macrodomain enzyme family (including PARP and MACROD enzymes) remains pharmacologically underexplored. The Gahbauer et al. study [1] identified the cyclopropyl-triazole scaffold among 119 distinct chemotypes with low- to sub-micromolar Mac1 affinity. Chemical biology groups developing activity-based probes or photoaffinity labeling reagents can utilize the target compound's primary amine for facile conjugation to biotin, fluorophores, or photo-crosslinkers via standard amide bond formation. The scaffold's favorable aqueous compatibility (logP −1.09) reduces aggregation-related artifacts in biochemical assays compared to more lipophilic triazole analogs, improving assay robustness for high-throughput screening campaigns.

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